PI4KIIIbeta-IN-10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

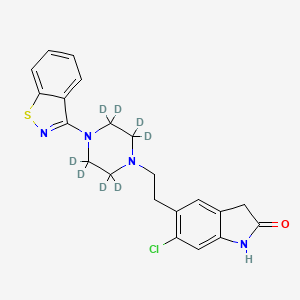

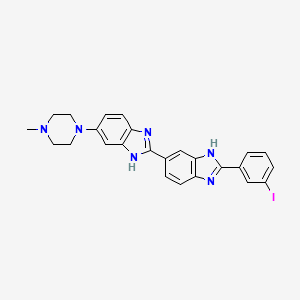

PI4KIIIbeta-IN-10 es un potente inhibidor de la enzima fosfatidilinositol 4-quinasa tipo III beta (PI4KIIIβ). Este compuesto tiene una concentración inhibitoria (IC50) de 3,6 nanomolares, lo que lo hace altamente efectivo en la inhibición de PI4KIIIβ . PI4KIIIβ es una enzima esencial involucrada en la replicación de múltiples virus de ARN, lo que convierte a this compound en una herramienta valiosa en la investigación de virología .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PI4KIIIbeta-IN-10 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para lograr la actividad inhibitoria deseada . Los detalles específicos sobre las condiciones de reacción, como la temperatura, los solventes y los catalizadores, generalmente se optimizan para maximizar el rendimiento y la pureza.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica escalar las reacciones, optimizar las condiciones para la producción a gran escala y garantizar una calidad y pureza consistentes mediante estrictas medidas de control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

PI4KIIIbeta-IN-10 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. Estas reacciones son esenciales para modificar el compuesto para mejorar su actividad inhibitoria o para crear derivados para estudios adicionales .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en la síntesis y modificación de this compound incluyen varios ácidos, bases y solventes orgánicos. Las condiciones como la temperatura, la presión y el tiempo de reacción se controlan cuidadosamente para lograr los resultados deseados .

Productos Principales

Los productos principales formados a partir de las reacciones que involucran this compound son típicamente derivados con grupos funcionales modificados. Estos derivados a menudo se prueban para su actividad inhibitoria contra PI4KIIIβ para identificar compuestos con mayor eficacia .

Aplicaciones Científicas De Investigación

PI4KIIIbeta-IN-10 tiene una amplia gama de aplicaciones en la investigación científica:

Biología Celular: El compuesto se utiliza para investigar el papel de PI4KIIIβ en procesos celulares como el tráfico de membranas y la transducción de señales.

Desarrollo de Fármacos:

Mecanismo De Acción

PI4KIIIbeta-IN-10 ejerce sus efectos uniéndose al sitio activo de PI4KIIIβ, inhibiendo así su actividad quinasa. Esta inhibición interrumpe la producción de fosfatidilinositol 4-fosfato (PI4P), una molécula lipídica esencial para varios procesos celulares . La interrupción de la producción de PI4P afecta la replicación de los virus de ARN, lo que convierte a this compound en una herramienta valiosa en la investigación antiviral .

Comparación Con Compuestos Similares

Compuestos Similares

PI4KIIIalpha-IN-9: Otro inhibidor que se dirige a la isoforma alfa de PI4KIII, con diferentes perfiles de selectividad y potencia.

PI3KC2gamma-IN-8: Un inhibidor que se dirige a la isoforma gamma de la fosfatidilinositol 3-quinasa, con efectos biológicos distintos.

Unicidad

PI4KIIIbeta-IN-10 es único debido a su alta selectividad y potencia contra PI4KIIIβ, con efectos mínimos fuera del objetivo en quinasas relacionadas . Esta selectividad lo convierte en una herramienta ideal para estudiar los roles específicos de PI4KIIIβ en procesos celulares y replicación viral .

Propiedades

IUPAC Name |

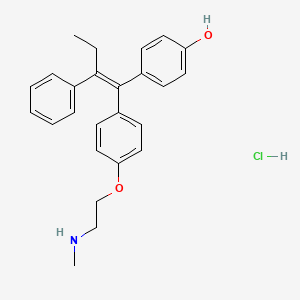

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUYFBRIGUAKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022543 |

Source

|

| Record name | PI4KIIIbeta-IN-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881233-39-1 |

Source

|

| Record name | PI4KIIIbeta-IN-10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)

![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)